molecular formula C17H17N B13690495 2-(3,5-Dimethylphenyl)-1-methylindole

2-(3,5-Dimethylphenyl)-1-methylindole

Cat. No.: B13690495
M. Wt: 235.32 g/mol
InChI Key: BIYWUBQHSFMZQE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the indole ring and a 3,5-dimethylphenyl group attached to the second carbon of the indole ring. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-1-methylindole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate indole precursor under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-1-methylindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-1-methylindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenyl)-1H-indole: Similar structure but lacks the methyl group on the nitrogen atom.

    2-Phenyl-1-methylindole: Similar structure but lacks the dimethyl groups on the phenyl ring.

    1-Methylindole: Lacks the 3,5-dimethylphenyl group.

Uniqueness

2-(3,5-Dimethylphenyl)-1-methylindole is unique due to the presence of both the 3,5-dimethylphenyl group and the methyl group on the nitrogen atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1-methylindole

InChI

InChI=1S/C17H17N/c1-12-8-13(2)10-15(9-12)17-11-14-6-4-5-7-16(14)18(17)3/h4-11H,1-3H3

InChI Key

BIYWUBQHSFMZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3N2C)C

Origin of Product

United States

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